Citrafungin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

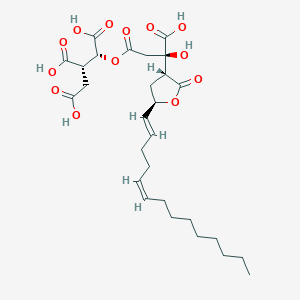

Citrafungin A is a carboxylic ester obtained by the formal condensation of 4-carboxy group of (2R)-2-hydroxy-2-{(3R,5R)-2-oxo-5-[(1E,5Z)-tetradeca-1,5-dien-1-yl]tetrahydrofuran-3-yl}butanedioic acid with the hydroxy group of 3-carboxy-2,3-dideoxy-L-threo-pentaric acid. It is a fungal metabolite that acts as an inhibitor of geranylgeranyltransferase type I(GGTase I) of pathogenic fungal species. It has a role as a metabolite, an antifungal agent and an EC 2.5.1.59 (protein geranylgeranyltransferase type I) inhibitor. It is a tetracarboxylic acid, a carboxylic ester and a butan-4-olide. It derives from a pentaric acid.

化学反応の分析

Core Synthetic Strategies

Citrafungin A’s synthesis revolves around stereoselective construction of its alkyl citrate core and δ-lactone side chain. Three principal methodologies have been developed:

Early Total Syntheses (2007–2008)

-

Asymmetric Aldol Reaction : Amer et al. (2007) employed a chiral oxazolidinone-mediated aldol reaction between tert-butyl 4-(p-methoxybenzyloxy)-2-oxobutanoate and a γ-butyrolactone-derived aldehyde to establish C3 and C4 stereocenters .

-

Diastereoselective Alkylation : Calo et al. (2008) utilized a chiral 1,3-dioxolan-2-one intermediate, achieving C6 stereocontrol via alkylation with a γ-lactone-derived iodide .

-

Key Limitation : Both syntheses produced a stereoisomer with mismatched optical rotation compared to natural this compound, later attributed to incorrect absolute configuration assignment .

Stereochemical Validation

-

NMR and Optical Rotation : The 2019 synthetic product matched natural this compound in C NMR (δ 178.2 ppm for C=O) and specific rotation ([α]D +12.6 vs. +12.8) .

-

Degradation Analysis : Hydrolysis of synthetic this compound yielded trachyspic acid derivatives with identical chiroptical properties to natural degradation products .

Functional Group Transformations

-

Ester Deprotection : Selective tert-butyl ester cleavage using TFA (→ monoacid) followed by DCC/DMAP-mediated coupling with tri-tert-butyl isocitrate .

-

Lactone Formation : Formic acid-mediated cyclization of hydroxy acid precursors (93% yield) .

-

Oxidation State Control : Cyclobutene diester intermediates avoided post-synthesis oxidative adjustments .

特性

分子式 |

C28H40O13 |

|---|---|

分子量 |

584.6 g/mol |

IUPAC名 |

(1R,2S)-1-[(3R)-3-carboxy-3-hydroxy-3-[(3R,5R)-2-oxo-5-[(1E,5Z)-tetradeca-1,5-dienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C28H40O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-20(26(36)40-18)28(39,27(37)38)17-22(31)41-23(25(34)35)19(24(32)33)16-21(29)30/h9-10,13-14,18-20,23,39H,2-8,11-12,15-17H2,1H3,(H,29,30)(H,32,33)(H,34,35)(H,37,38)/b10-9-,14-13+/t18-,19-,20-,23+,28+/m0/s1 |

InChIキー |

ILSZYBVYZFASML-KRZMJZBHSA-N |

異性体SMILES |

CCCCCCCC/C=C\CC/C=C/[C@H]1C[C@@H](C(=O)O1)[C@](CC(=O)O[C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O |

正規SMILES |

CCCCCCCCC=CCCC=CC1CC(C(=O)O1)C(CC(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O |

同義語 |

citrafungin A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。